4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains chlorine, fluorine, and iodine substituents on a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common route involves the halogenation of pyrrolo[2,3-b]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine substituent makes it suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Bromine (Br2), chlorine (Cl2)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, Na2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Pharmaceutical Industry: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of three different halogen atoms, which provides a versatile platform for further functionalization. This unique combination of halogens can lead to distinct reactivity patterns and biological activities compared to its analogs .
Properties
CAS No. |
1241675-06-8 |
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Molecular Formula |
C7H3ClFIN2 |
Molecular Weight |
296.47 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3ClFIN2/c8-6-3-1-5(10)12-7(3)11-2-4(6)9/h1-2H,(H,11,12) |
InChI Key |
MQRUFKJOQYNLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC=C(C(=C21)Cl)F)I |
Origin of Product |
United States |
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